molecular formula C19H23BrN4O2S B11984126 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Número de catálogo: B11984126
Peso molecular: 451.4 g/mol
Clave InChI: KDDHRUNMONPVEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that includes a bromobenzyl group, a hexylsulfanyl chain, and a purine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common approach starts with the bromination of a benzyl precursor to introduce the bromobenzyl group. This is followed by the attachment of the hexylsulfanyl chain through a nucleophilic substitution reaction. The final step involves the formation of the purine core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromobenzyl position.

Aplicaciones Científicas De Investigación

7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or coatings.

Mecanismo De Acción

The mechanism of action of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexylsulfanyl chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The purine core can interact with nucleotide-binding sites, affecting cellular processes such as DNA replication and repair.

Comparación Con Compuestos Similares

Similar Compounds

    7-(3-Bromo-benzyl)-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a nonylsulfanyl chain instead of a hexylsulfanyl chain.

    7-(3-Bromo-benzyl)-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a decylsulfanyl chain.

Uniqueness

The uniqueness of 7-(3-Bromo-benzyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfanyl chain provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and membrane permeability. The bromobenzyl group allows for targeted interactions with biological molecules, making it a versatile compound for various applications.

Propiedades

Fórmula molecular

C19H23BrN4O2S

Peso molecular

451.4 g/mol

Nombre IUPAC

7-[(3-bromophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H23BrN4O2S/c1-3-4-5-6-10-27-19-21-16-15(17(25)22-18(26)23(16)2)24(19)12-13-8-7-9-14(20)11-13/h7-9,11H,3-6,10,12H2,1-2H3,(H,22,25,26)

Clave InChI

KDDHRUNMONPVEF-UHFFFAOYSA-N

SMILES canónico

CCCCCCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.